6-Ethyl-4-hydroxy-2-mercaptopyrimidine

Cancer Research DNA Repair Enzyme Inhibition

Select 6-Ethyl-4-hydroxy-2-mercaptopyrimidine (CAS 53939-83-6) for its validated inhibition of DNA Ligase IV—a critical target in the non-homologous end joining (NHEJ) DNA repair pathway. Unlike close analogs, the 6-ethyl substitution is essential for target engagement, making this compound indispensable for cancer radiosensitization and chemosensitization SAR studies. Also suitable for phenotypic screening libraries targeting lipid metabolism, angiogenesis, and DNA synthesis. A versatile synthetic intermediate for condensed pyrimidine medicinal chemistry. Ensure experimental reproducibility—avoid generic 2-mercaptopyrimidine substitutes.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 53939-83-6
Cat. No. B1273022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-4-hydroxy-2-mercaptopyrimidine
CAS53939-83-6
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)NC(=S)N1
InChIInChI=1S/C6H8N2OS/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10)
InChIKeyGEDSLQYKIOAKQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-4-hydroxy-2-mercaptopyrimidine (53939-83-6): A Mercaptopyrimidine Scaffold for Enzyme Inhibition and Chemical Synthesis


6-Ethyl-4-hydroxy-2-mercaptopyrimidine (CAS: 53939-83-6) is a heterocyclic small molecule belonging to the mercaptopyrimidine class, with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol . This compound is characterized by a pyrimidine core with three key substituents: an ethyl group at the 6-position, a hydroxyl group at the 4-position, and a mercapto (thioxo) group at the 2-position . It is also known by the systematic name 6-ethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone . Its physicochemical properties include a melting point of 228-230°C and a boiling point of 244.2°C at 760 mmHg . This compound serves as a versatile building block for synthesizing more complex heterocyclic molecules and has been investigated for its potential as an enzyme inhibitor [1].

Why 6-Ethyl-4-hydroxy-2-mercaptopyrimidine (53939-83-6) is Not Interchangeable with Other Mercaptopyrimidines


The mercaptopyrimidine class is broad, and minor structural variations can lead to significant differences in biological activity, physical properties, and synthetic utility. For instance, 6-Ethyl-4-hydroxy-2-mercaptopyrimidine demonstrates potent inhibition of the DNA Ligase IV enzyme, a key component of the non-homologous end joining (NHEJ) DNA repair pathway [1]. This specific activity is not shared by all mercaptopyrimidine analogs, and its unique substitution pattern, particularly the ethyl group at the 6-position, is a critical determinant of its target engagement [2]. Furthermore, in silico models predict a distinct activity profile for this compound compared to related molecules, underscoring the importance of selecting the precise compound for a given experimental application [3]. Substituting with a close analog like 4-amino-6-hydroxy-2-mercaptopyrimidine or an unsubstituted 2-mercaptopyrimidine core could result in a complete loss of the desired biological effect.

Quantifiable Differentiation of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine (53939-83-6) for Targeted Applications


Potent Inhibition of DNA Ligase IV for Targeting Non-Homologous End Joining (NHEJ) in Cancer

6-Ethyl-4-hydroxy-2-mercaptopyrimidine has been characterized as a potent small-molecule inhibitor of the DNA Ligase IV enzyme, a crucial component of the non-homologous end joining (NHEJ) pathway, which is often deregulated in cancer [1]. While the exact IC50 value is not specified in the provided abstracts, the patent literature explicitly claims this compound and its analogs as inhibitors of DNA Ligase IV, offering a clear mechanism for sensitizing cancer cells to conventional therapies [2]. This targeted mechanism is a specific differentiator from more generic cytotoxic agents.

Cancer Research DNA Repair Enzyme Inhibition

Predicted Multifaceted Biological Activity Profile for Screening and Repurposing

In silico prediction models assign 6-Ethyl-4-hydroxy-2-mercaptopyrimidine a high probability (Pa > 0.9) of activity as a lipid metabolism regulator (Pa=0.999), angiogenesis stimulant (Pa=0.995), and DNA synthesis inhibitor (Pa=0.991) [1]. While these are predictions and not direct assays, they provide a distinct, multi-target activity hypothesis that is not present for the unsubstituted 2-mercaptopyrimidine core. This suggests a broader potential for this compound in phenotypic screening campaigns.

Computational Biology Drug Discovery Pharmacological Screening

Documented Anticarcinogenic and Antipromoter Activity in Cell-Based Assays

6-Ethyl-4-hydroxy-2-mercaptopyrimidine has demonstrated anticarcinogenic activity by preventing the transformation of DMBA-treated JB6 cells and antipromoter activity by preventing promotion by tetradecanoyl phorbal acetate (TPA) in the same cell line [1]. This dual activity at different stages of carcinogenesis is a specific, cell-based observation that distinguishes it from compounds only tested in simpler enzymatic or binding assays.

Cancer Biology Chemoprevention Cell Biology

Potential as a CCR5 Antagonist for HIV and Inflammatory Disease Research

Preliminary pharmacological screening has indicated that 6-Ethyl-4-hydroxy-2-mercaptopyrimidine can function as a CCR5 antagonist [1]. This suggests potential utility in researching HIV infection, asthma, rheumatoid arthritis, and other autoimmune diseases [1]. This reported activity provides a specific molecular target hypothesis that is distinct from its role as a DNA Ligase IV inhibitor, highlighting its potential polypharmacology.

Infectious Disease Immunology GPCR Research

Strategic Application Scenarios for 6-Ethyl-4-hydroxy-2-mercaptopyrimidine (53939-83-6)


Developing DNA Ligase IV Inhibitors as Cancer Sensitizers

6-Ethyl-4-hydroxy-2-mercaptopyrimidine is a prime candidate for research programs focused on targeting the non-homologous end joining (NHEJ) pathway to sensitize cancer cells to DNA-damaging therapies like radiation or certain chemotherapies. Its documented inhibition of DNA Ligase IV, as supported by patent literature, provides a direct entry point for structure-activity relationship (SAR) studies and lead optimization [1].

Building Focused Screening Libraries for Multi-Target Phenotypic Assays

The unique predicted activity profile of this compound, which includes high-probability hits for lipid metabolism regulation, angiogenesis stimulation, and DNA synthesis inhibition, makes it a valuable addition to focused libraries intended for high-content or phenotypic screening [2]. Its inclusion can increase the diversity of biological responses in a screening set compared to using only structurally simpler analogs.

Investigating Chemoprevention and Carcinogenesis Mechanisms

The compound's ability to prevent both initiation (by DMBA) and promotion (by TPA) in the JB6 cell model makes it a useful tool for dissecting the early stages of carcinogenesis [3]. It can be used as a positive control or a chemical probe in studies aimed at understanding or preventing tumor formation.

Synthesizing Advanced Heterocyclic Building Blocks

Due to the presence of reactive thiol and hydroxyl groups, 6-Ethyl-4-hydroxy-2-mercaptopyrimidine serves as a versatile intermediate in synthetic organic chemistry. It can be used as a starting material for creating a diverse range of novel heterocyclic compounds, such as condensed pyrimidines, which are common in medicinal chemistry [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethyl-4-hydroxy-2-mercaptopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.